5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light-induced oxidative conditions. This reaction does not require an external photosensitizer and proceeds under mild conditions to afford the corresponding formamides in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the alkyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of light or other energy sources to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde involves its interaction with molecular targets through various pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
N-(prop-2-yn-1-yl)pyrrolidine: A related compound with similar structural features and reactivity.
Imidazo[1,2-a]pyridines: Compounds with a similar alkyne group and used in various synthetic applications.
Uniqueness
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is unique due to its specific combination of functional groups, including the alkyne and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a photosensitizer in oxidative reactions further distinguishes it from other similar compounds.
Properties
CAS No. |
99557-24-1 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-oxo-1-prop-2-ynylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-7(6-10)3-4-8(9)11/h1,6-7H,3-5H2 |
InChI Key |
ISMZAIDWSPHSKA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(CCC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.